

Clostripain vs. Trypsin: A Comparative Guide for Protein Digestion in Proteomics

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Compound of Interest

Compound Name: *Clostripain*

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For researchers, scientists, and drug development professionals navigating the critical step of protein digestion for mass spectrometry-based proteomics, the choice of protease is paramount. While trypsin has long been the gold standard, alternative enzymes like **clostripain** (also known as Arg-C) are gaining traction for their unique specificities and potential to enhance proteome coverage. This guide provides an objective, data-driven comparison of **clostripain** and trypsin, offering insights into their performance, optimal use, and the experimental protocols that underpin these findings.

At a Glance: Clostripain vs. Trypsin

| Feature | Clostripain (Arg-C) | Trypsin |
|-----------------------------|---|--|
| Primary Cleavage Site | C-terminus of Arginine (R) | C-terminus of Arginine (R) and Lysine (K) |
| Cleavage at R-P & K-P sites | Cleaves Arginine-Proline (R-P) bonds | Does not cleave at R-P or K-P bonds |
| Optimal pH | 7.6–7.9 | 7.5-8.5 |
| Enzyme Type | Cysteine protease | Serine protease |
| Activators Required | Reducing agent (e.g., DTT) and Calcium ions (Ca ²⁺) | None |
| Key Advantage | Complements trypsin by cleaving at sites trypsin misses, potentially increasing sequence coverage and identifying novel peptides. Effective for arginine-rich proteins. | Highly specific and efficient, generating peptides of an ideal size for mass spectrometry. Well-established and widely used. |
| Primary Limitation | Less efficient at cleaving Lysine residues, resulting in fewer total peptide identifications when used alone compared to trypsin. | Can be hindered by post-translational modifications near cleavage sites and is inefficient at digesting tightly folded proteins. |

Performance Deep Dive: A Quantitative Comparison

The true measure of a protease's utility in proteomics lies in the data it helps generate. The following tables summarize quantitative data from studies comparing the performance of **clostripain** (Arg-C) and trypsin.

Table 1: Peptide and Protein Identifications in a Complex Lysate

A study by Giansanti et al. (2016) provides a direct comparison of several proteases on an E. coli cell lysate. The data for Arg-C and trypsin are highlighted below.

| Protease | Unique Peptides Identified | Protein Groups Identified |
|----------|----------------------------|---------------------------|
| Trypsin | 15,031 | 1,759 |
| Arg-C | 6,843 | 1,228 |

Data sourced from Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. Nature Protocols, 11(5), 993–1006.

As the data indicates, trypsin alone identifies a greater number of both unique peptides and protein groups in a complex mixture. This is expected due to its dual specificity for both lysine and arginine residues.

Table 2: Enhancing Proteome Coverage with Clostripain

A key application of **clostripain** is to complement trypsin digestion to increase overall protein sequence coverage. A study from Promega demonstrated this by digesting a yeast extract with either trypsin or Arg-C.

| Digestion Method | Total Peptides Identified | Additional Peptides (vs. Trypsin alone) | Total Proteins Identified | Additional Proteins (vs. Trypsin alone) |
|------------------|---------------------------|---|---------------------------|---|
| Trypsin alone | 7,094 | - | 1,028 | - |
| Arg-C alone | 9,747 | 2,653 (37.4% increase) | 1,166 | 138 (13.4% increase) |

Data from "Enhancing Proteomics Data Using Arg-C Protease", Promega Corporation application note.[\[1\]](#)

This data clearly illustrates the power of using **clostripain** to access parts of the proteome that are missed by trypsin, leading to a significant increase in both peptide and protein identifications.

Table 3: Missed Cleavage Analysis

Missed cleavages can impact protein identification and quantification. The Giansanti et al. (2016) study also provides data on the percentage of peptides with missed cleavages for both enzymes.

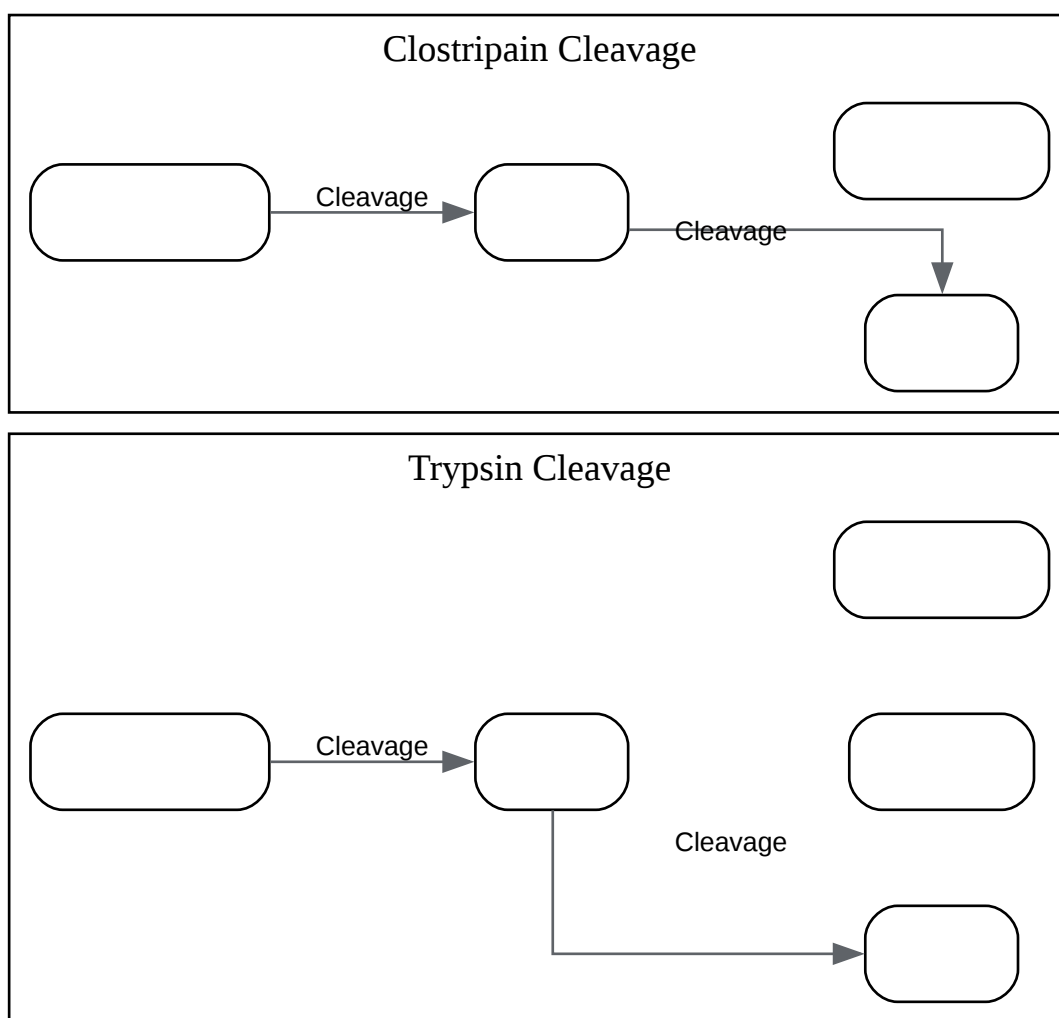
| Protease | 0 Missed Cleavages | 1 Missed Cleavage | 2 Missed Cleavages |
|----------|--------------------|-------------------|--------------------|
| Trypsin | ~75% | ~20% | ~5% |
| Arg-C | ~60% | ~30% | ~10% |

Approximate values derived from graphical data in Giansanti, P., et al. (2016).

Trypsin exhibits a lower rate of missed cleavages, indicating higher digestion efficiency under the tested conditions.

Enzymatic Specificity and Workflow

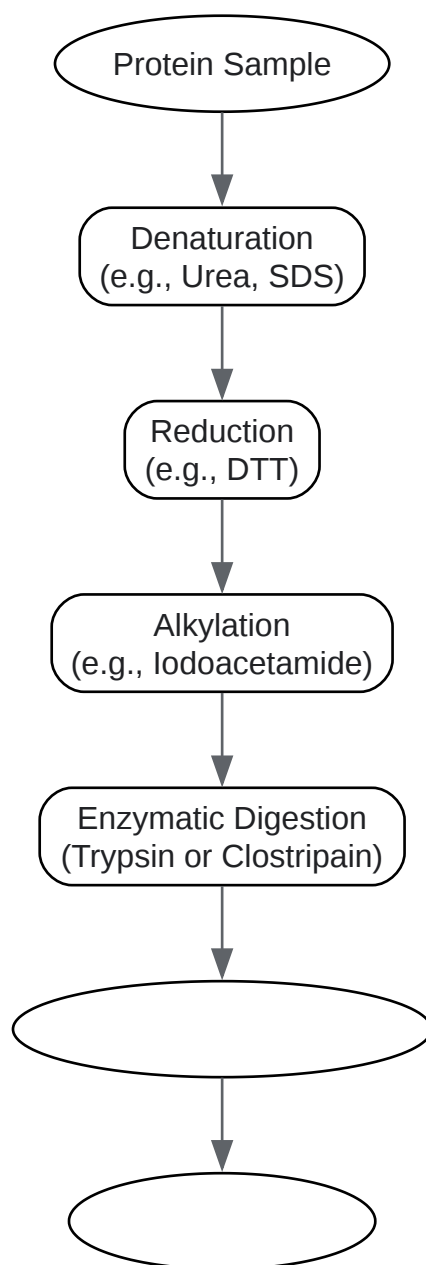
The fundamental difference in the cleavage specificity of **clostripain** and trypsin is the basis for their distinct applications in proteomics.



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Caption: Cleavage specificity of Trypsin vs. **Clostripain**.

A typical bottom-up proteomics workflow involves protein extraction, denaturation, reduction, alkylation, and finally, enzymatic digestion before analysis by mass spectrometry.



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References

- 1. promegaconnections.com [promegaconnections.com]
- To cite this document: BenchChem. [Clostripain vs. Trypsin: A Comparative Guide for Protein Digestion in Proteomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569754#clostripain-vs-trypsin-for-protein-digestion-in-proteomics]

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